molecular formula C10H11BrO2 B6157189 2-(3-bromo-2-methylphenyl)propanoic acid CAS No. 1500417-81-1

2-(3-bromo-2-methylphenyl)propanoic acid

Cat. No.: B6157189
CAS No.: 1500417-81-1
M. Wt: 243.1
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Description

2-(3-Bromo-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Properties

CAS No.

1500417-81-1

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where the methyl group can be oxidized to a carboxyl group, or reduction reactions, where the carboxyl group can be reduced to an alcohol.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxyl, amino, or thiol derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Coupling Products: Biaryl compounds or substituted aromatic derivatives.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)propanoic acid is used in various scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drug molecules.

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-methylphenyl)propanoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

  • 2-Bromo-3-(2-methylphenyl)propanoic acid
  • 3-Bromo-2-(bromomethyl)propionic acid
  • 3-Bromopropionic acid

Comparison: 2-(3-Bromo-2-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain reactions or applications.

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